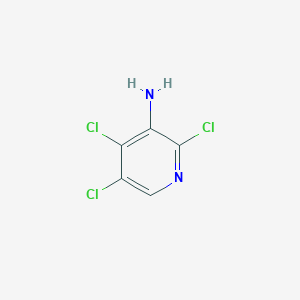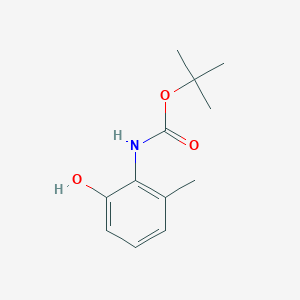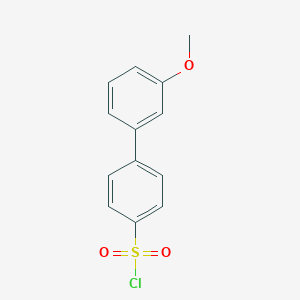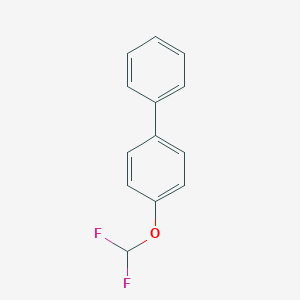
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is not fully understood. However, it has been suggested that the compound may exert its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
生化学的および生理学的効果
Studies have shown that 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- exhibits a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1).
実験室実験の利点と制限
One of the main advantages of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is its potential use as a therapeutic agent for the treatment of various diseases. However, there are some limitations to its use in lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to handle. Additionally, the compound has limited solubility in water, which can make it challenging to use in biological assays.
将来の方向性
There are several future directions for the study of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-. One area of interest is the development of new synthetic methods for the compound that can improve its stability and solubility. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent. Finally, there is a need for more research into the potential side effects of the compound and its long-term safety.
In conclusion, 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
合成法
The synthesis of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- involves the reaction of 2-(bromomethyl)thiazolidin-4-one with 6-amino-9H-purine-9-yl)ethylamine in the presence of a base. The reaction yields the desired compound as a white solid with a melting point of 220-222°C.
科学的研究の応用
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its potential use as a therapeutic agent for the treatment of diabetes and other metabolic disorders.
特性
CAS番号 |
181507-39-1 |
|---|---|
製品名 |
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- |
分子式 |
C11H14N6O2S |
分子量 |
294.34 g/mol |
IUPAC名 |
3-[2-(6-aminopurin-9-yl)ethyl]-2-(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N6O2S/c12-10-9-11(14-5-13-10)16(6-15-9)1-2-17-7(19)4-20-8(17)3-18/h5-6,8,18H,1-4H2,(H2,12,13,14) |
InChIキー |
VWTANYGZAGGZFH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
同義語 |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]adenine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)




![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)

![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
